1-(3,5-Dichloro-2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline
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Overview
Description
1-(3,5-Dichloro-2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines This compound is characterized by the presence of a triazole ring fused to a quinoline moiety, with a 3,5-dichloro-2-methoxyphenyl substituent
Preparation Methods
The synthesis of 1-(3,5-Dichloro-2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may start with the preparation of a 3,5-dichloro-2-methoxyphenyl hydrazine derivative, which is then reacted with a quinoline derivative to form the triazoloquinoline core. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
1-(3,5-Dichloro-2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms can be replaced by other functional groups using appropriate reagents
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the triazoloquinoline core.
Scientific Research Applications
1-(3,5-Dichloro-2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloro-2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific kinases or other proteins involved in signaling pathways, leading to its observed biological effects. For example, it can inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
1-(3,5-Dichloro-2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline can be compared with other triazoloquinoline derivatives, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound has similar structural features but differs in its biological activity and applications.
[1,2,4]Triazolo[4,3-a]pyrazine: Another related compound with distinct pharmacological properties.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H11Cl2N3O |
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Molecular Weight |
344.2 g/mol |
IUPAC Name |
1-(3,5-dichloro-2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C17H11Cl2N3O/c1-23-16-12(8-11(18)9-13(16)19)17-21-20-15-7-6-10-4-2-3-5-14(10)22(15)17/h2-9H,1H3 |
InChI Key |
CXZVPGYQXQZVLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C2=NN=C3N2C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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